1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine

Lipophilicity Membrane permeability Fluorine scan

1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine (CAS 887571-30-4, free base; CAS 1158297-70-1, dihydrochloride) is a fluorinated benzimidazole derivative with an N-methylaminomethyl substituent at the 2-position. It belongs to the 2-(aminomethyl)benzimidazole scaffold class, widely employed as a privileged fragment in medicinal chemistry for kinase inhibitor design, antiviral research, and metal coordination chemistry.

Molecular Formula C9H10FN3
Molecular Weight 179.19 g/mol
Cat. No. B7814022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine
Molecular FormulaC9H10FN3
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESCNCC1=NC2=C(N1)C=C(C=C2)F
InChIInChI=1S/C9H10FN3/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9/h2-4,11H,5H2,1H3,(H,12,13)
InChIKeyFZASFRJAUREQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine: Procurement-Grade Physicochemical and Structural Differentiation Guide


1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine (CAS 887571-30-4, free base; CAS 1158297-70-1, dihydrochloride) is a fluorinated benzimidazole derivative with an N-methylaminomethyl substituent at the 2-position [1]. It belongs to the 2-(aminomethyl)benzimidazole scaffold class, widely employed as a privileged fragment in medicinal chemistry for kinase inhibitor design, antiviral research, and metal coordination chemistry [2]. This compound is distributed through the ChemBridge screening library (Catalog No. 4004431) and Sigma-Aldrich's AldrichCPR collection for early-discovery research . Its molecular formula is C₉H₁₀FN₃, with a molecular weight of 179.19 Da (free base) and a computed LogP of 1.03 [1]. The compound carries a secondary N-methylamine, a feature that distinguishes it from both the primary amine analog and the non-fluorinated N-methyl congener, with implications for hydrogen-bonding capacity, conformational flexibility, and metabolic handling [3].

Why 1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine Cannot Be Replaced by an In-Class Analog Without Quantitative Justification


Although numerous 2-(aminomethyl)benzimidazole congeners are commercially available, three structural variables—fluorine substitution pattern, amine methylation state, and counterion form—produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, conformational flexibility, and metabolic susceptibility that cannot be assumed equivalent [1]. Substituting the non-fluorinated analog (LogP 1.67) for the 6-fluoro compound (LogP 1.03) alters predicted membrane partitioning by approximately 0.64 log units, which may shift cellular permeability and off-target binding profiles [2]. Likewise, replacing the N-methyl secondary amine with a primary amine (LogP 0.74) changes both the rotatable bond count and the H-bond donor count, potentially affecting target engagement geometry and metabolic oxidation rate . Class-level structure-metabolism relationship data from human liver microsome studies demonstrate that electron-withdrawing fluorine substituents on the benzimidazole core slow CYP450-mediated hydroxylation relative to non-fluorinated or electron-donating (methyl) analogs [3]. The sections below quantify these differences to support evidence-based procurement decisions.

1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Reduction of 0.64 Units Versus the Non-Fluorinated N-Methyl Analog

The 6-fluoro substitution on the benzimidazole ring reduces the computed octanol-water partition coefficient (LogP) from 1.67 (non-fluorinated analog, 1-(1H-benzimidazol-2-yl)-N-methylmethanamine [1]) to 1.03 (target compound [2]), yielding a ΔLogP of –0.64. This reduction is consistent with the electron-withdrawing effect of fluorine, which increases polarity and decreases lipophilicity relative to the hydrogen-substituted congener. The target compound's LogP of 1.03 also falls between that of the fluorinated primary amine analog (LogP 0.74 ) and the non-fluorinated N-methyl analog (LogP 1.67), positioning it as an intermediate-lipophilicity member of the series.

Lipophilicity Membrane permeability Fluorine scan

Conformational Flexibility: Two Rotatable Bonds Versus One in the Primary Amine Analog

The target compound possesses two rotatable bonds (the C–CH₂–NHCH₃ side chain) [1], compared with only one rotatable bond in the primary amine analog [(5-fluoro-1H-benzimidazol-2-yl)methyl]amine . The additional rotatable bond arises from the N-methyl group, which introduces an extra degree of torsional freedom in the side chain. While the non-fluorinated N-methyl analog also has two rotatable bonds, the combination of fluorine substitution (affecting ring electronics and LogP) with the N-methyl rotatable bond profile is unique to the target compound.

Conformational flexibility Ligand pre-organization Entropic penalty

Metabolic Stability: Fluorine Substitution on the Benzimidazole Core Slows CYP450-Mediated Hydroxylation

Class-level structure-metabolism relationship (SMR) data from human liver microsome studies demonstrate that electron-withdrawing fluorine substituents on the benzimidazole ring slow the rate of CYP450-mediated Phase I hydroxylation compared with non-fluorinated or electron-donating (methyl) substituted analogs [1]. Specifically, the Drew University thesis reports that addition of fluorine to the benzimidazole core 'slowed down the metabolic rate,' whereas electron-donating groups like methyl 'accelerated the metabolic rate' [1]. Independent findings from the HCV NS5A inhibitor program confirm that fluorobenzimidazole analogs 'have improved pharmacokinetic properties in comparison to non-fluorinated benzimidazole analogs' [2]. Although direct metabolic half-life or intrinsic clearance values for the target compound itself are not available in the public domain, the 6-fluoro substituent is predicted to confer a metabolic stability advantage over the non-fluorinated N-methyl analog (1-(1H-benzimidazol-2-yl)-N-methylmethanamine) based on this consistent class-level SMR.

Metabolic stability CYP450 Fluorine blocking

19F NMR Spectroscopic Handle: Quantitative Detection Advantage Over Non-Fluorinated Analogs

The single fluorine atom at the 6-position of the benzimidazole ring provides a sensitive 19F NMR spectroscopic probe that is absent in the non-fluorinated analog (1-(1H-benzimidazol-2-yl)-N-methylmethanamine) . 19F NMR offers approximately 83% of the sensitivity of 1H NMR and benefits from a wide chemical shift range (~400 ppm) with minimal background signal in biological matrices [1]. The 6-fluoro benzimidazole scaffold has been explicitly utilized in 18F-radiolabeling studies for PET tracer development, where the fluorine substituent serves as both a pharmacological modulator and a detection handle [2]. While the primary amine analog also contains a fluorine atom, the N-methyl secondary amine of the target compound provides distinct chemical shift and relaxation properties in 19F NMR experiments due to altered electronic environment and conformational dynamics.

19F NMR Fragment screening Metabolite identification

Physicochemical Property Profile: Positioned Between Primary Amine and Non-Fluorinated Analogs for Balanced Drug-Likeness

A composite comparison of key physicochemical descriptors reveals that the target compound occupies a distinct position on the property landscape relative to its closest analogs. The target compound has MW 179.19 Da, LogP 1.03, PSA 41 Ų, 2 HBD, 2 HBA (+ F as additional acceptor), and Fsp3 0.222 [1]. The non-fluorinated N-methyl analog has MW 161.20 Da, LogP 1.67, PSA 40.71 Ų [2]. The fluorinated primary amine analog has MW ~165 Da (free base), LogP 0.74, and 1 rotatable bond . The target compound thus represents an intermediate in lipophilicity, molecular weight, and flexibility—satisfying the Rule of Three (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) for fragment-based screening while incorporating the fluorine and N-methyl features that distinguish it from both comparators.

Drug-likeness Fragment properties Lead-likeness

1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine: Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Screening Libraries Requiring 19F NMR Detection Capability

The target compound (MW 179.19 Da, LogP 1.03, HBD ≤3, HBA ≤3) satisfies all Rule-of-Three criteria for fragment-based drug discovery [1]. Its single fluorine atom enables direct 19F NMR-based detection of protein-ligand binding without the need for isotopic labeling, a capability entirely absent in the non-fluorinated analog . This makes the compound suitable for inclusion in fluorinated fragment libraries where 19F NMR is the primary screening readout, allowing quantitative determination of binding affinity (KD) and binding site competition in a label-free format.

Structure-Activity Relationship (SAR) Studies Exploring Fluorine Effects on Benzimidazole Core Metabolism

Class-level evidence demonstrates that fluorine substitution on the benzimidazole core slows CYP450-mediated hydroxylation relative to non-fluorinated or methyl-substituted analogs [1]. The target compound, bearing a 6-fluoro substituent and an N-methylaminomethyl side chain, serves as a direct comparator to both the non-fluorinated N-methyl analog (LogP 1.67) and the fluorinated primary amine analog (LogP 0.74) in systematic SAR studies aimed at correlating fluorine position, amine methylation state, and metabolic half-life in human liver microsome assays .

Coordination Chemistry and Metallodrug Design with a Secondary Amine Ligand

The N-methylaminomethyl side chain of the target compound provides a secondary amine donor for metal coordination, which is distinct from the primary amine donor in [(5-fluoro-1H-benzimidazol-2-yl)methyl]amine [1]. Published structural and electrochemical studies on cobalt(III) complexes of 2-(aminomethyl)benzimidazole versus its N-methyl derivative demonstrate that N-methylation alters the redox potential and ligand-field strength of the resulting metal complexes . The 6-fluoro substituent adds an additional electronic tuning element absent in the non-fluorinated N-methyl ligand, offering a differentiated building block for metallodrug discovery and bioinorganic model chemistry.

Precursor for 18F-Radiolabeled PET Tracer Development

Fluorinated benzimidazole derivatives have been employed as scaffolds for 18F-labeled positron emission tomography (PET) tracers, where the fluorine serves both as a pharmacological determinant and a radiolabeling site [1]. The target compound's 6-fluoro benzimidazole core, combined with the chemically modifiable N-methyl secondary amine, provides a versatile starting point for late-stage diversification into PET tracer candidates. The availability of the compound as a shelf-stable dihydrochloride salt (CAS 1158297-70-1, 95% purity, solid form) facilitates reproducible weighing, storage, and shipping for radiochemistry laboratories .

Quote Request

Request a Quote for 1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.